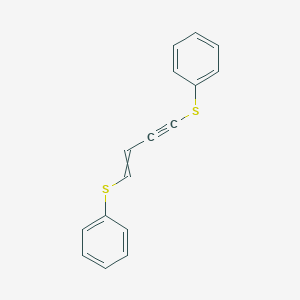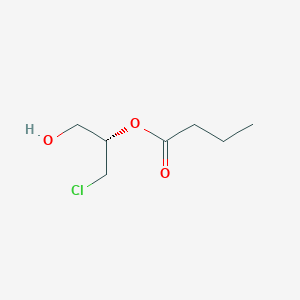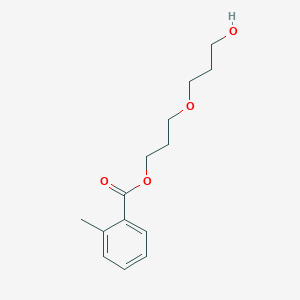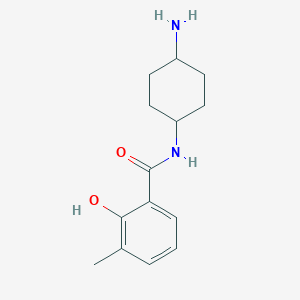
1,1'-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene is an organic compound with the molecular formula C16H12S2. This compound is characterized by the presence of a buten-3-yne backbone with disulfide linkages connecting two benzene rings. It is a member of the enyne family, which includes compounds with both alkene and alkyne functionalities.
Preparation Methods
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-buten-3-yne, which is then functionalized to introduce the disulfide linkages.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or platinum salts to facilitate the formation of the disulfide bonds.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can break the disulfide bonds, yielding thiol derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Major Products: Major products include sulfoxides, sulfones, and thiol derivatives.
Scientific Research Applications
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s disulfide linkages make it a useful probe for studying redox processes in biological systems.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene involves:
Molecular Targets: The compound can interact with thiol-containing proteins, modulating their activity through redox reactions.
Pathways Involved: It can participate in redox signaling pathways, influencing cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene can be compared with other similar compounds:
Similar Compounds: Compounds like 1,1’-(But-1-en-3-yne-1,4-diyl)dibenzene and 1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene) share structural similarities.
Uniqueness: The presence of disulfide linkages in 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene makes it unique, providing distinct redox properties and reactivity.
This comprehensive overview highlights the significance of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
CAS No. |
671797-90-3 |
|---|---|
Molecular Formula |
C16H12S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-phenylsulfanylbut-1-en-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C16H12S2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-13H |
InChI Key |
HPYALTRYPWGVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC#CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)

![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)





![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)

![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
